molecular formula C7H5NO2S B1336892 1,2-benzisothiazol-3(2H)-one 1-oxide CAS No. 14599-38-3

1,2-benzisothiazol-3(2H)-one 1-oxide

Cat. No. B1336892
CAS RN: 14599-38-3
M. Wt: 167.19 g/mol
InChI Key: MWXVFRCOTFIJSP-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one 1-oxide is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is a colorless, slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

2-Alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones were synthesized in high yields by the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

The heterocyclic core of the molecule is readily substituted at the unique methyne centre in the thiazole ring . It is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin .


Physical And Chemical Properties Analysis

Benzothiazole has a molar mass of 135.1863 g/mol and a density of 1.238 g/mL. It has a melting point of 2 °C and a boiling point of 227 to 228 °C .

Scientific Research Applications

Chemical Properties and Reactions

1,2-Benzisothiazol-3(2H)-one 1-oxide exhibits a range of chemical properties and reactions that are of interest in scientific research. For instance, studies have explored its electrochemical oxidation in acetonitrile, revealing insights into reaction mechanisms and the formation of sulphoxides through an ECE mechanism (Müller et al., 1994). Furthermore, the photochemical reaction of this compound under specific conditions can lead to the formation of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, demonstrating its potential in photochemistry studies (Kamigata et al., 1985).

Synthesis and Chemical Transformations

The synthesis and transformation of 1,2-benzisothiazol-3(2H)-one 1-oxide have been subjects of significant research interest. Studies have shown that it can be synthesized through various methods, such as the copper-catalyzed reaction of o-bromobenzamide with potassium thiocyanate in water (Wang et al., 2012). Additionally, research has focused on understanding the energetics of this compound through experimental and computational studies, which are crucial for its application in different chemical processes (Miranda et al., 2011).

Biological and Medicinal Applications

In the realm of biology and medicine, the applications of 1,2-benzisothiazol-3(2H)-one 1-oxide extend to areas like anti-bacterial activity. For example, a library of BIT derivatives was synthesized and tested for anti-bacterial activity, highlighting the potential of this compound in developing new antimicrobial agents (Viani et al., 2017).

Safety and Environmental Applications

The safety evaluation of 1,2-benzisothiazol-3(2H)-one 1-oxide, particularly in contexts like food contact materials, has been a focus of some studies. For instance, its safety as a nucleating agent in polyesters was assessed, ensuring consumer safety in these applications (Flavourings, 2012).

properties

IUPAC Name

1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXVFRCOTFIJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420555
Record name 1,2-benzisothiazol-3(2H)-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-benzisothiazol-3(2H)-one 1-oxide

CAS RN

14599-38-3
Record name 1,2-benzisothiazol-3(2H)-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-benzisothiazol-3(2H)-one 1-oxide
Reactant of Route 2
1,2-benzisothiazol-3(2H)-one 1-oxide
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1,2-benzisothiazol-3(2H)-one 1-oxide
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
A Siegemund, C Hartung, S Baumann… - Helvetica chimica …, 2004 - Wiley Online Library
2‐Aryl‐4,5,6,7‐tetrahydro‐1,2‐benzisothiazol‐3(2H)‐ones 1a–e were synthesized by cyclocondensation of 2‐(thiocyanato)cyclohexene‐1‐carboxanilides 9 as a convenient new …
R Müller, B Dakova, L Lamberts, M Evers - Electrochimica acta, 1994 - Elsevier
The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-ones and related compounds was studied by conventional and microelectrode techniques. Hammett plots were …
WB Jin, C Xu, Q Cheung, W Gao, P Zeng, J Liu… - Bioorganic …, 2020 - Elsevier
Carbapenem-resistant Enterobacteriaceae (CRE) producing New Delhi metallo-β-lactamase (NDM-1) cause untreatable bacterial infections, posing a significant threat to human health. …
N Kamigata, S Hashimoto, M Kobayashi… - Bulletin of the Chemical …, 1985 - journal.csj.jp
The photochemical reaction of a series of 2-aryl-1,2-benzisothiazol-3(2H)-ones (1) under deaerated conditions was found to give dibenzo[b,f][1,4]thiazepin-11(10H)-ones (2). A …
Number of citations: 20 www.journal.csj.jp
Y Nakashima, T Shimizu, K Hirabayashi… - The Journal of …, 2005 - ACS Publications
Optically active seleninamides were obtained for the first time by chromatographic resolution on an optically active column. The absolute configurations of the optically active …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk

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